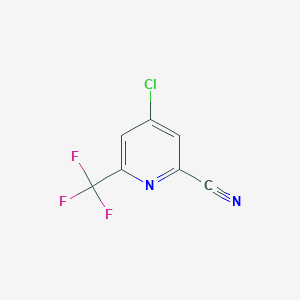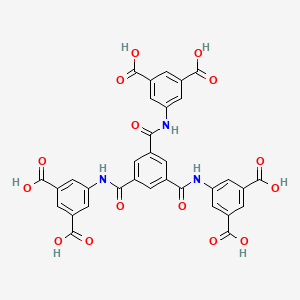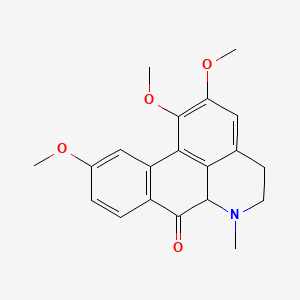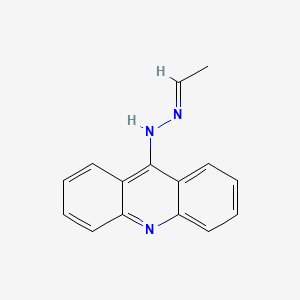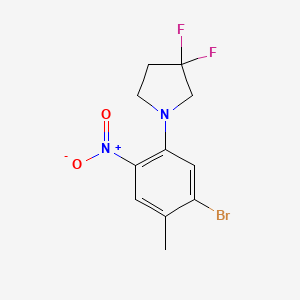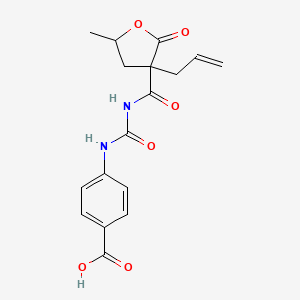
alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone: is a complex organic compound with the molecular formula C17H18N2O6 . This compound is a derivative of gamma-butyrolactone, a five-membered lactone moiety known for its broad spectrum of biological and pharmacological activities .
Preparation Methods
The synthesis of alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity while considering environmental and economic factors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone include other derivatives of gamma-butyrolactone. These compounds share the gamma-butyrolactone core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some similar compounds include:
- alpha-Allyl-alpha-phenylallophanyl-gamma-valerolactone
- alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-butyrolactone .
Properties
CAS No. |
41205-47-4 |
|---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[(5-methyl-2-oxo-3-prop-2-enyloxolane-3-carbonyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C17H18N2O6/c1-3-8-17(9-10(2)25-15(17)23)14(22)19-16(24)18-12-6-4-11(5-7-12)13(20)21/h3-7,10H,1,8-9H2,2H3,(H,20,21)(H2,18,19,22,24) |
InChI Key |
PFNFSHYWOXSVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


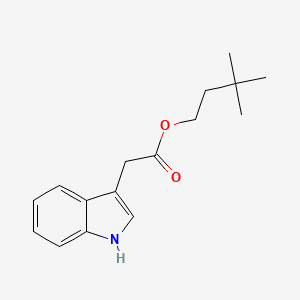


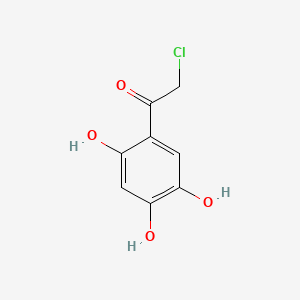
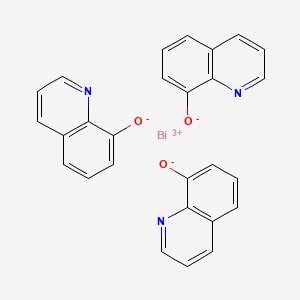
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
